molecular formula C8H9ClN2 B13545647 4-Chloro-2-cyclopropyl-5-methylpyrimidine

4-Chloro-2-cyclopropyl-5-methylpyrimidine

Cat. No.: B13545647
M. Wt: 168.62 g/mol
InChI Key: WOFOSIYESZBHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-5-methylpyrimidine is a versatile chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. Its structure, featuring a chloro and a cyclopropyl group on a methylpyrimidine core, makes it a valuable scaffold for constructing more complex molecules. The cyclopropyl group is a strategic feature in drug design, known for its potential to enhance metabolic stability and improve the potency of small molecule inhibitors by increasing C-H bond dissociation energy, thereby reducing susceptibility to oxidative metabolism . This core structure is frequently explored in the synthesis of compounds targeting various enzymes. Pyrimidine derivatives with chloro and cyclopropyl substituents have been identified as key intermediates in the development of potent inhibitors for targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) in immuno-oncology and Phosphodiesterase 10A (PDE10A) for central nervous system disorders . The reactive 4-chloro group serves as an excellent handle for further functionalization, typically via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, allowing researchers to efficiently introduce a variety of amines and other nucleophiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-5-methylpyrimidine

InChI

InChI=1S/C8H9ClN2/c1-5-4-10-8(6-2-3-6)11-7(5)9/h4,6H,2-3H2,1H3

InChI Key

WOFOSIYESZBHMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with methylamine under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methyl and cyclopropyl groups.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences from Target Reference
This compound 2-cyclopropyl, 4-Cl, 5-methyl C₈H₉ClN₂ 168.62 Reference compound
(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine 2-isopropyl amine, 4-Cl, 5-methoxy C₈H₁₂ClN₃O 201.65 Methoxy (electron-donating) at C5; amine at C2
2-Chloro-4-methylpyrimidin-5-amine 2-Cl, 4-methyl, 5-amine C₅H₇ClN₄ 158.59 Substituent positions swapped (Cl at C2 vs. C4)
4-Chloro-6-isopropylpyrimidin-2-amine 4-Cl, 6-isopropyl, 2-amine C₇H₁₁ClN₄ 186.64 Bulky isopropyl at C6; amine at C2
4-Chloro-2-methyl-6-phenylpyrimidine 2-methyl, 4-Cl, 6-phenyl C₁₁H₁₀ClN₂ 204.66 Phenyl at C6; methyl at C2

Electronic and Steric Effects

Cyclopropyl vs. Cyclopropyl may act as a bioisostere for unsaturated or bulky groups, offering conformational rigidity .

Chlorine at C4 :

  • Common in all compared compounds, the C4-Cl group facilitates nucleophilic aromatic substitution reactions. However, electronic effects vary with adjacent substituents. For example, in (4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine , the methoxy group at C5 donates electrons, slightly offsetting the electron-withdrawing effect of Cl at C4 .

Methyl vs.

Physicochemical Properties

  • Molecular Weight : The target (168.62 g/mol) is smaller than most analogs, favoring better membrane permeability in drug design.
  • Polarity : Methoxy or amine groups in analogs increase polarity, reducing lipid solubility compared to the target’s methyl and cyclopropyl groups .

Biological Activity

4-Chloro-2-cyclopropyl-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂. Its unique structure, characterized by a chloro group at position 4, a cyclopropyl group at position 2, and a methyl group at position 5, contributes to its potential biological activity, particularly in antimicrobial applications. This article provides an overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.

Antimicrobial Properties

The compound has been noted for its potential antimicrobial activity . Research indicates that it may inhibit specific enzymes involved in microbial growth, thereby exhibiting efficacy against certain pathogens. This inhibition could be attributed to its ability to interact with biological targets and modulate enzyme activity, influencing metabolic pathways critical for microbial survival.

The precise mechanism by which this compound exerts its effects involves interactions with various enzymes and receptors. Studies suggest that the compound can alter enzyme activities related to metabolic processes, making it a candidate for further pharmacological exploration.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other pyrimidine derivatives highlight its unique features. Below is a comparison table of select similar compounds:

Compound NameStructural Features
2-Chloro-4-methyl-5-methoxypyrimidineMethoxy instead of methyl at position 5
4-Chloro-2-methyl-5-methoxypyrimidineMethyl group at position 2 instead of cyclopropyl
2-Cyclopropyl-4-chloro-5-methoxypyrimidineMethoxy group at position 5; retains cyclopropyl group

The presence of the cyclopropyl group in this compound enhances its biological activity compared to its analogs by providing distinct steric and electronic properties.

Case Studies

Recent studies have investigated the compound's effectiveness against various microbial strains. For instance, in vitro assays demonstrated that this compound significantly inhibited the growth of specific bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound lead to greater antimicrobial efficacy.

Research Findings

Further research has focused on elucidating the binding affinities and mechanisms of action of this compound. Preliminary findings suggest that it binds effectively to target enzymes, which could lead to significant alterations in microbial metabolism. Such interactions are critical for developing new drugs aimed at combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-cyclopropyl-5-methylpyrimidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropane groups can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts. Reaction optimization includes adjusting temperature (60–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures >95% purity .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Yields improve with inert atmospheres (N₂/Ar) and controlled addition of bases like NaH or K₂CO₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrimidine ring protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 197.05).
  • IR : C-Cl stretches (~550–650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Store separately from oxidizing agents; use fume hoods for reactions. Dispose of chlorinated waste via certified hazardous waste services. PPE (gloves, goggles, lab coat) is mandatory due to potential irritancy .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

  • Analysis : The cyclopropyl group’s strain and electron-donating nature enhance nucleophilic substitution at the 4-chloro position. DFT calculations show reduced activation energy (~15 kJ/mol) compared to non-cyclopropyl analogs. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release) is recommended .

Q. What strategies resolve contradictions in reported pharmacological activities of pyrimidine derivatives?

  • Methodology :

  • Bioassay Reproducibility : Standardize assays (e.g., IC₅₀ measurements using HEK293 cells for hypertension targets) .
  • SAR Studies : Modify substituents (e.g., replacing 5-methyl with fluoro) to isolate activity contributors. Compare binding affinities using SPR or ITC .

Q. How can computational modeling predict metabolic stability of this compound?

  • Approach : Use QSAR models (e.g., SwissADME) to predict CYP450 interactions. MD simulations assess binding to hepatic enzymes. Validate with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.